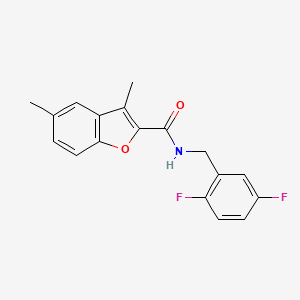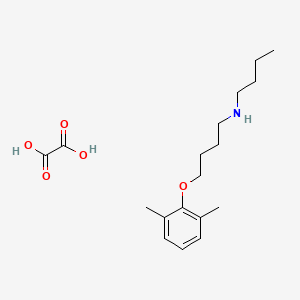![molecular formula C15H25NO2 B5237648 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol](/img/structure/B5237648.png)
1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol is a chemical compound with a complex structure that includes both hydroxy and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol typically involves the reaction of 3-phenylpropylamine with epichlorohydrin, followed by the addition of a hydroxypropyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)isopropanolamine: Similar in structure but with different functional groups.
1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol: Shares the hydroxypropyl and amino groups but has a different overall structure.
1,1’-[(2-Hydroxyethyl)imino]dipropan-2-ol: Contains similar hydroxy and amino functionalities.
Uniqueness
1-[2-Hydroxypropyl(3-phenylpropyl)amino]propan-2-ol is unique due to the presence of the phenylpropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-hydroxypropyl(3-phenylpropyl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13(17)11-16(12-14(2)18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14,17-18H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPLABQYHBYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCC1=CC=CC=C1)CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-aminoethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5237577.png)
![7-benzoyl-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5237599.png)
![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[2-({[(5-METHYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)ETHYL]SULFANYL}ACETAMIDE](/img/structure/B5237605.png)



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-allylethanediamide](/img/structure/B5237630.png)
![2-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-isoindole-1,3-dione](/img/structure/B5237637.png)
![2-chloro-N-[3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide](/img/structure/B5237643.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5237644.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5237655.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5237671.png)
![ethyl (2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5237674.png)

